molecular formula C10H13BrO2 B13595269 2-(4-Bromo-3-methoxyphenyl)propan-2-ol

2-(4-Bromo-3-methoxyphenyl)propan-2-ol

Cat. No.: B13595269
M. Wt: 245.11 g/mol
InChI Key: HHVSKGCZCMFGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H13BrO2. It is a brominated derivative of methoxyphenylpropanol and is known for its applications in various chemical and pharmaceutical research fields .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-3-methoxyphenyl)propan-2-ol is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-3-methoxyphenyl)propan-2-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential biological activity. Its structure allows for selective modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

2-(4-bromo-3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H13BrO2/c1-10(2,12)7-4-5-8(11)9(6-7)13-3/h4-6,12H,1-3H3

InChI Key

HHVSKGCZCMFGIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Br)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.